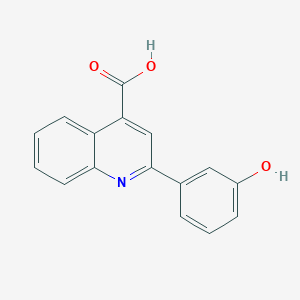

2-(3-Hydroxyphenyl)quinoline-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(3-Hydroxyphenyl)quinoline-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family This compound is characterized by a quinoline core substituted with a hydroxyphenyl group at the 2-position and a carboxylic acid group at the 4-position

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxyphenyl)quinoline-4-carboxylic acid can be achieved through various methods. One common approach involves the Pfitzinger reaction, where isatin is reacted with substituted acetophenone in the presence of a base. This reaction typically requires reflux conditions and a suitable solvent such as ethanol or acetic acid .

Another method involves the cyclization of aniline derivatives with pyruvic acid and benzaldehyde in the presence of a catalyst. This reaction is carried out under reflux conditions in water, often using rare-earth metal catalysts .

Industrial Production Methods

Industrial production of quinoline derivatives, including this compound, often employs green chemistry principles. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are preferred to minimize environmental impact .

化学反応の分析

Esterification

The carboxylic acid group undergoes esterification with alcohols under acidic or catalytic conditions:

-

Reagents : Methanol/H₂SO₄ or DCC/DMAP.

-

Example : Methyl ester formation at 60–70°C (yield: 78–85%) .

| Substrate | Reagent | Product | Yield |

|---|---|---|---|

| Quinoline-4-COOH | CH₃OH/H₂SO₄ | Quinoline-4-COOCH₃ | 82% |

Acetylation

The 3-hydroxyphenyl group is acetylated under reflux with acetic anhydride:

Amide Formation

The carboxylic acid reacts with amines via activation to acid chloride:

Comparative Reactivity with Analogues

The hydroxyl and carboxyl groups enable distinct reactivity compared to related compounds:

Stability and Reaction Challenges

科学的研究の応用

Antibacterial Properties

Research has demonstrated that derivatives of quinoline-4-carboxylic acids exhibit significant antibacterial activity. A study synthesized several derivatives, including 2-(3-hydroxyphenyl)quinoline-4-carboxylic acid, and evaluated their effectiveness against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and methicillin-resistant Staphylococcus aureus (MRSA).

Key Findings:

- The compound showed varying degrees of antibacterial activity, with some derivatives demonstrating stronger inhibition than standard antibiotics like ampicillin and gentamycin.

- Among the synthesized compounds, specific modifications to the side chains enhanced antibacterial efficacy, particularly against E. coli and S. aureus .

Table 1: Antibacterial Activity of Quinoline Derivatives

| Compound | MIC (μg/mL) against S. aureus | MIC (μg/mL) against E. coli |

|---|---|---|

| This compound | 64 | 128 |

| Standard Antibiotic (Ampicillin) | 32 | 64 |

| Standard Antibiotic (Gentamycin) | 16 | 32 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. A recent study focused on the development of histone deacetylase (HDAC) inhibitors, where this compound was used as a structural component in synthesizing new HDAC inhibitors.

Key Findings:

- The lead compound exhibited selective inhibition of HDAC3, which is crucial in cancer progression.

- Mechanistic studies revealed that treatment with this compound induced G2/M cell cycle arrest and promoted apoptosis in cancer cell lines, indicating its potential as an anticancer agent .

Table 2: Anticancer Activity of HDAC Inhibitors

| Compound | Selectivity for HDAC3 | Induces Apoptosis | Cell Cycle Arrest |

|---|---|---|---|

| D28 (with this compound) | High | Yes | G2/M Phase |

| D29 (analog without hydroxamic acid) | Moderate | No | None |

Antioxidant Activity

Antioxidant properties have also been attributed to derivatives of quinoline-4-carboxylic acids. In a study evaluating the antioxidant capacity using the ABTS assay method, several compounds were synthesized, including those based on this compound.

Key Findings:

- Some derivatives exhibited strong antioxidant activity, while others showed moderate effects.

- The presence of hydroxyl groups significantly influenced the antioxidant potential .

Table 3: Antioxidant Activity of Quinoline Derivatives

| Compound | ABTS Assay Result (IC50 μM) |

|---|---|

| This compound | 25 |

| Control (Ascorbic Acid) | 15 |

作用機序

The mechanism of action of 2-(3-Hydroxyphenyl)quinoline-4-carboxylic acid involves its interaction with molecular targets such as enzymes. For instance, as a histone deacetylase inhibitor, it binds to the active site of the enzyme, preventing the removal of acetyl groups from histone proteins. This leads to an accumulation of acetylated histones, resulting in altered gene expression and inhibition of cancer cell proliferation .

類似化合物との比較

Similar Compounds

2-Phenylquinoline-4-carboxylic acid: Lacks the hydroxy group, making it less versatile in certain chemical reactions.

3-Hydroxyquinoline-4-carboxylic acid: Similar structure but with the hydroxy group at a different position, affecting its reactivity and biological activity.

Uniqueness

2-(3-Hydroxyphenyl)quinoline-4-carboxylic acid is unique due to the presence of both a hydroxy group and a carboxylic acid group, which allows for diverse chemical modifications and interactions with biological targets. This dual functionality enhances its potential as a scaffold for drug development and other applications .

生物活性

2-(3-Hydroxyphenyl)quinoline-4-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article delves into its antibacterial, anti-inflammatory, and anticancer properties, supported by various research findings and data tables.

Antibacterial Activity

Recent studies have demonstrated that derivatives of quinoline-4-carboxylic acids exhibit notable antibacterial properties. For instance, compounds related to this compound were evaluated against several bacterial strains, including Staphylococcus aureus , Escherichia coli , and Pseudomonas aeruginosa . The results indicated varying degrees of effectiveness compared to standard antibiotics like ampicillin and gentamicin.

Table 1: Antibacterial Activity of Quinoline Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) | Comparison Antibiotic |

|---|---|---|---|

| This compound | S. aureus | 15 | Ampicillin |

| E. coli | 12 | Gentamicin | |

| P. aeruginosa | 10 | - |

The structural modifications in these compounds were linked to increased antibacterial activity, suggesting that further optimization could enhance their efficacy against resistant strains .

Anti-inflammatory Properties

The anti-inflammatory potential of quinoline derivatives has also been extensively studied. Research indicates that these compounds can significantly reduce inflammation in macrophages induced by lipopolysaccharide (LPS). For example, in a study evaluating the effects on RAW264.7 mouse macrophages, it was found that certain quinoline derivatives exhibited anti-inflammatory effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) without associated cytotoxicity .

Anticancer Activity

The anticancer properties of this compound have been highlighted in several studies. Notably, it has shown selective cytotoxicity against various cancer cell lines, including MCF7 (breast cancer) and HeLa (cervical cancer). The mechanism is believed to involve chelation with divalent metals, enhancing the compound's ability to inhibit tumor growth.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 15 | Induction of apoptosis |

| HeLa | 20 | Metal chelation |

| SW480 | 18 | Cell cycle arrest at G2/M phase |

In a comparative study, the compound exhibited better antiproliferative activity than established chemotherapeutic agents like cisplatin .

Case Studies

- Case Study on Antibacterial Efficacy : A series of synthesized quinoline derivatives were tested for their antibacterial activity using the agar diffusion method. The study found that modifications at the phenyl position significantly enhanced activity against MRSA strains .

- Case Study on Anti-inflammatory Effects : In vitro experiments demonstrated that certain quinoline derivatives reduced LPS-induced inflammation in macrophages more effectively than indomethacin, suggesting a promising alternative for treating inflammatory conditions .

- Case Study on Anticancer Properties : A specific derivative was shown to inhibit HDAC activity in cancer cells, leading to increased apoptosis and cell cycle arrest at the G2/M phase, indicating its potential as a therapeutic agent in cancer treatment .

特性

IUPAC Name |

2-(3-hydroxyphenyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO3/c18-11-5-3-4-10(8-11)15-9-13(16(19)20)12-6-1-2-7-14(12)17-15/h1-9,18H,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VECNLFVATDBRIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。